



Application Notes and Protocols: Acid Red 119 Staining for Histological Sections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 119, a synthetic diazo dye, is a versatile anionic stain traditionally used in the textile and leather industries.[1][2] In the realm of biomedical research, its properties as an acid dye make it a candidate for histological applications, particularly for the visualization of cytoplasmic and extracellular matrix components.[3] This document provides a detailed protocol for the use of **Acid Red 119** as a counterstain in histological sections, analogous to the application of other acid dyes like Eosin or Acid Fuchsin. Its strong affinity for basic cellular elements allows for robust staining of cytoplasm, muscle, and collagen, providing clear differentiation from nuclear structures.

Principles of the Method

The staining mechanism of **Acid Red 119**, like other acid dyes, is primarily based on electrostatic interactions. In an acidic solution, the anionic sulfonic acid groups of the dye molecule form ionic bonds with the cationic amino groups of proteins in the tissue, such as those abundant in cytoplasm and collagen. The pH of the staining solution is a critical factor, as an acidic environment increases the number of positively charged sites in the tissue, thereby enhancing dye binding and staining intensity. Differentiation, the process of controlled destaining, is typically achieved with a weak acid or alcoholic solution to remove excess, nonspecifically bound dye and improve contrast.



Materials and Reagents

- Acid Red 119 (C.I. 262085)
- Distilled or deionized water
- Glacial Acetic Acid
- Harris' Hematoxylin (or other suitable nuclear stain)
- Acid Alcohol (e.g., 1% HCl in 70% ethanol)
- Ammonia water or Scott's tap water substitute (for bluing)
- Graded series of ethanol (70%, 95%, 100%)
- · Xylene or xylene substitute
- Permanent mounting medium
- Coplin jars or staining dishes
- Microscope slides with paraffin-embedded tissue sections (5 µm thickness recommended)
- Microscope

Experimental Protocol

This protocol outlines the procedure for using **Acid Red 119** as a cytoplasmic counterstain following nuclear staining with hematoxylin.

Deparaffinization and Rehydration of Sections

- Immerse slides in two changes of xylene or xylene substitute for 5 minutes each.
- Transfer slides through two changes of 100% ethanol for 3 minutes each.
- Hydrate through 95% ethanol for 2 minutes.



- Hydrate through 70% ethanol for 2 minutes.
- Rinse gently in running tap water for 5 minutes.

Nuclear Staining

- Immerse slides in Harris' Hematoxylin for 5-10 minutes.
- Rinse briefly in running tap water.
- Differentiate in 1% acid alcohol with 1-2 quick dips.
- Rinse immediately in running tap water.
- Blue the sections in ammonia water or Scott's tap water substitute for 30-60 seconds.
- Wash in running tap water for 5 minutes.

Acid Red 119 Counterstaining

- Prepare a 0.5% (w/v) stock solution of **Acid Red 119** in distilled water.
- To create the working solution, add 1 ml of glacial acetic acid to 99 ml of the 0.5% Acid Red
 119 stock solution. Mix well.
- Immerse slides in the Acid Red 119 working solution for 3-5 minutes. Staining time may be adjusted to achieve desired intensity.
- Briefly rinse in a 1% acetic acid solution to differentiate and remove excess stain.
- · Rinse in distilled water.

Dehydration and Mounting

- Dehydrate the sections rapidly through 95% ethanol (2 changes, 1 minute each).
- Dehydrate in 100% ethanol (2 changes, 2 minutes each).
- Clear in two changes of xylene or xylene substitute for 5 minutes each.



• Mount the coverslip with a permanent mounting medium.

Expected Results

Nuclei: Blue/Purple

• Cytoplasm, muscle, keratin: Shades of Red

· Collagen: Pink to Red

Erythrocytes: Bright Red

Quantitative Data Summary

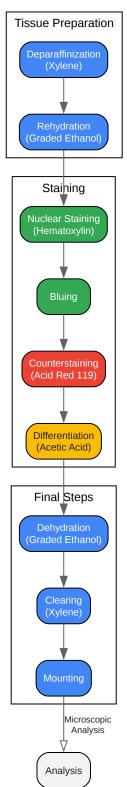
While specific quantitative studies using **Acid Red 119** in histology are not widely published, its application can be adapted for quantitative analysis of tissue components, particularly in the assessment of fibrosis where collagen deposition is a key feature.[4][5][6] The following table provides an illustrative example of how quantitative data from **Acid Red 119**-stained sections could be presented. Image analysis software (e.g., ImageJ, CellProfiler) can be used to segment and quantify the area of positive staining.

Sample Group	Treatment	Mean Stained Area (%) (Collagen/Fibr osis)	Standard Deviation	p-value (vs. Control)
Control	Vehicle	5.2	± 1.8	-
Test Compound A	10 mg/kg	15.8	± 3.5	< 0.01
Test Compound B	10 mg/kg	8.1	± 2.1	> 0.05

Experimental Workflow and Signaling Pathway Diagrams



Acid Red 119 Staining Protocol Workflow

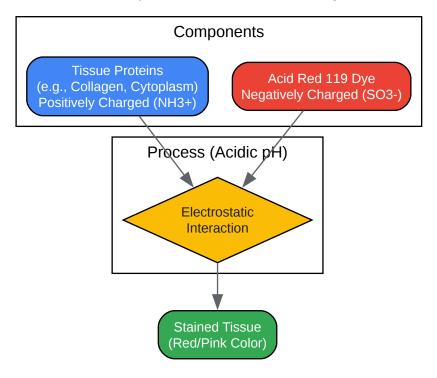


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Caption: Workflow of the Acid Red 119 staining protocol.



Principle of Acid Red 119 Staining



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Caption: Mechanism of Acid Red 119 staining.

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